molecular formula C21H26N4OS B10815926 1-(Adamantan-1-yl)-2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one

1-(Adamantan-1-yl)-2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one

Cat. No.: B10815926
M. Wt: 382.5 g/mol
InChI Key: FDLVIZQVFRZDHP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-639483 involves several steps, starting with the preparation of the tricyclo[3.3.1.13,7]decane ring system. This is typically achieved through a Diels-Alder reaction, followed by functional group modifications to introduce the necessary substituents. The tetrazole moiety is then introduced via a cycloaddition reaction between an azide and a nitrile

Chemical Reactions Analysis

WAY-639483 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-639483 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a useful tool for studying enzyme interactions and protein binding.

    Medicine: WAY-639483 has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of WAY-639483 involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole moiety is known to mimic the structure of certain biological molecules, allowing WAY-639483 to bind to and inhibit specific enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

WAY-639483 can be compared to other compounds with similar structures, such as:

    Tetrazole derivatives: These compounds share the tetrazole moiety and have similar biological activities.

    Tricyclo[3.3.1.13,7]decane derivatives: These compounds share the tricyclic ring system and have similar chemical properties.

What sets WAY-639483 apart is its unique combination of these two structural features, which gives it distinct chemical and biological properties .

Biological Activity

1-(Adamantan-1-yl)-2-((1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one (CAS: 791125-94-5) is a synthetic compound that has garnered interest due to its potential biological activities. This compound features a unique adamantane structure combined with a tetrazole moiety, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C21H26N4OS
  • Molar Mass : 382.52 g/mol
  • Structure : The compound consists of an adamantane core linked to a thioether and a tetrazole ring, which may contribute to its biological interactions.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably:

  • Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD) : Similar compounds have been shown to inhibit 11β-HSD1, an enzyme involved in cortisol metabolism. Inhibition of this enzyme can influence metabolic diseases like obesity and diabetes by modulating glucocorticoid action .

Anticancer Activity

Recent studies have demonstrated that derivatives of adamantane compounds exhibit significant anticancer properties. For instance, related compounds have shown:

  • IC50 Values : Compounds similar to this compound have exhibited IC50 values ranging from 10–30 µM against various cancer cell lines, indicating moderate potency .

Case Studies

  • Study on HepG2 Cells :
    • A related adamantane derivative induced apoptosis in HepG2 cells through caspase-dependent pathways, with an IC50 of approximately 10.56 µM. This suggests that similar mechanisms may be applicable to the target compound .
  • Inhibition of Enzymatic Activity :
    • Compounds structurally related to the target have been tested for their ability to inhibit 11β-HSD1. For example, one study reported over 50% inhibition at a concentration of 10 µM for several derivatives .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 Value (µM)Biological Effect
Compound A11β-HSD10.31High inhibition
Compound BHepG2 Cells10.56Induces apoptosis
Target CompoundUnknownTBDTBD

Properties

Molecular Formula

C21H26N4OS

Molecular Weight

382.5 g/mol

IUPAC Name

1-(1-adamantyl)-2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C21H26N4OS/c1-13-3-4-14(2)18(5-13)25-20(22-23-24-25)27-12-19(26)21-9-15-6-16(10-21)8-17(7-15)11-21/h3-5,15-17H,6-12H2,1-2H3

InChI Key

FDLVIZQVFRZDHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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